2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline
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Overview
Description
2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoxaline core substituted with a chloro group at position 2 and a thiophene ring at position 3, which is further substituted with a methyl and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Coupling of the Thiophene Ring to the Quinoxaline Core: The final step involves coupling the thiophene ring to the quinoxaline core using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted quinoxalines with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrothiophenes.
Coupling Reactions: Formation of more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline: A similar compound with a different substitution pattern on the thiophene ring.
2-Chloro-3-(5-methyl-4-phenyl-3-thienyl)quinoxaline: Another similar compound with a different substitution pattern on the thiophene ring.
2-Chloro-3-(5-methyl-4-phenyl-1-thienyl)quinoxaline: A similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-Chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(20)22-16-10-6-5-9-15(16)21-18/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWQXHBFCSGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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